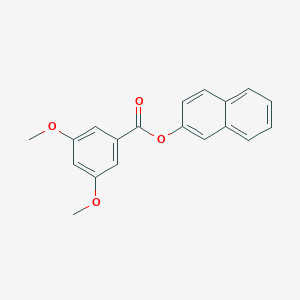

2-Naphthyl 3,5-dimethoxybenzoate

Description

Significance of Aromatic Esters in Contemporary Chemical Research

Aromatic esters are a class of organic compounds that are integral to numerous areas of chemical research and industry. They are characterized by an ester functional group attached to an aromatic ring system. These compounds are widely recognized for their applications as fragrances, flavors, and in the synthesis of pharmaceuticals and polymers.

In contemporary research, the utility of aromatic esters has expanded significantly. They are increasingly used as building blocks in the synthesis of complex organic molecules and functional materials. For instance, the ester group can be a versatile handle for further chemical transformations. Furthermore, the arrangement of aromatic rings and ester groups can lead to materials with interesting properties, such as liquid crystallinity.

Role of Naphthyl Derivatives in Advanced Organic Synthesis and Functional Materials

The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a crucial component in the design of advanced organic materials. Its extended π-conjugated system imparts unique photophysical properties, making naphthyl derivatives valuable in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other electronic materials. The rigid structure of the naphthalene core is also beneficial for creating well-ordered molecular assemblies, which is a key aspect in the design of liquid crystals and other functional materials. iucr.orgmdpi.com The synthesis of functionalized naphthalene derivatives is an active area of research, with applications ranging from medicinal chemistry to materials science. nih.gov

Importance of the 3,5-Dimethoxybenzoate (B1226732) Moiety in Molecular Design

The 3,5-dimethoxybenzoate group is another significant structural unit in molecular design. The two methoxy (B1213986) groups at the meta positions of the benzoate (B1203000) ring can influence the electronic properties and conformation of the molecule. These groups are known to be electron-donating, which can affect the reactivity and photophysical characteristics of the compound. The steric bulk of the methoxy groups can also play a role in directing the three-dimensional arrangement of molecules in the solid state, influencing crystal packing and material properties. Derivatives of 3,5-dimethoxybenzoic acid have been investigated for their biological activities and as components in the synthesis of more complex molecules.

Current Research Landscape and Definitive Knowledge Gaps Pertaining to 2-Naphthyl 3,5-dimethoxybenzoate

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While the individual components—aromatic esters, naphthyl groups, and 3,5-dimethoxybenzoates—are extensively studied, there is a notable lack of research that focuses specifically on their combination in this particular molecule.

No dedicated studies reporting the synthesis, crystal structure, detailed spectroscopic characterization, or specific applications of this compound have been found. This absence of data presents a clear opportunity for future research. The synthesis could likely be achieved through standard esterification methods, such as the Schotten-Baumann reaction between 2-naphthol (B1666908) and 3,5-dimethoxybenzoyl chloride. egyankosh.ac.in The characterization of the resulting compound would provide valuable data on its physical, chemical, and potentially biological properties.

Given the properties of its constituent parts, it is plausible to hypothesize that this compound could exhibit interesting photophysical properties due to the naphthyl chromophore or find applications in materials science, potentially as a liquid crystal. However, without experimental data, these remain as conjectures. The lack of research on this compound underscores the vastness of chemical space and the many potentially valuable molecules that are yet to be synthesized and studied.

Data Tables

Since no specific experimental data for this compound is available in the reviewed literature, the following tables present hypothetical data based on the known properties of its constituent parts and related compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₉H₁₆O₄ | Sum of atoms in 2-naphthyl and 3,5-dimethoxybenzoate moieties |

| Molecular Weight | 308.33 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical appearance of aromatic esters |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane (B109758), acetone), insoluble in water | Based on the nonpolar nature of the naphthyl group and the organic character of the ester |

Table 2: Potential Synthetic Approaches for this compound

| Reaction Type | Reactants | Conditions | Expected Outcome | Reference for Analogy |

| Schotten-Baumann Reaction | 2-Naphthol, 3,5-Dimethoxybenzoyl chloride | Aqueous NaOH or pyridine | Formation of this compound | egyankosh.ac.in |

| Fischer Esterification | 2-Naphthol, 3,5-Dimethoxybenzoic acid | Strong acid catalyst (e.g., H₂SO₄), heat | Formation of this compound | General esterification knowledge |

| Steglich Esterification | 2-Naphthol, 3,5-Dimethoxybenzoic acid | DCC, DMAP | Formation of this compound | General esterification knowledge |

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features | Basis for Prediction |

| ¹H NMR | Aromatic protons from both naphthyl and benzoate rings, singlets for methoxy protons. | Based on the structures of related naphthyl and benzoate compounds. |

| ¹³C NMR | Carbon signals for aromatic rings, ester carbonyl, and methoxy groups. | Based on the structures of related naphthyl and benzoate compounds. nih.gov |

| IR Spectroscopy | Characteristic C=O stretching frequency for the ester group, C-O stretching for ether linkages, and aromatic C-H and C=C bands. | General spectroscopic data for aromatic esters. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. | Standard mass spectrometry behavior of organic molecules. |

Structure

3D Structure

Properties

Molecular Formula |

C19H16O4 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

naphthalen-2-yl 3,5-dimethoxybenzoate |

InChI |

InChI=1S/C19H16O4/c1-21-17-10-15(11-18(12-17)22-2)19(20)23-16-8-7-13-5-3-4-6-14(13)9-16/h3-12H,1-2H3 |

InChI Key |

OJUIQRPEHNZSSB-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Naphthyl 3,5 Dimethoxybenzoate

Direct Esterification Approaches Involving 2-Naphthol (B1666908) and 3,5-Dimethoxybenzoic Acid

The most straightforward route to 2-Naphthyl 3,5-dimethoxybenzoate (B1226732) is the direct esterification of 2-Naphthol with 3,5-Dimethoxybenzoic acid. This classical reaction involves the formation of an ester bond with the elimination of water.

Catalytic Esterification Protocols

Catalytic esterification is a cornerstone of organic synthesis, and for the preparation of 2-Naphthyl 3,5-dimethoxybenzoate, it involves the use of an acid catalyst to accelerate the reaction between 2-Naphthol and 3,5-Dimethoxybenzoic acid. While traditional methods often employ strong mineral acids, contemporary approaches are exploring milder and more selective catalysts to improve yields and minimize side reactions. The reaction is an equilibrium process, and to drive it towards the product side, water is typically removed as it is formed.

A plausible route for this synthesis is the Fischer-Speier esterification, a long-established method that utilizes a strong acid catalyst. jocpr.com The general mechanism involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Utilizing Coupling Reagents for Ester Bond Formation

To circumvent the often harsh conditions of traditional acid-catalyzed esterification, various coupling reagents have been developed to facilitate the formation of the ester bond under milder conditions. tcichemicals.comrsc.org These reagents activate the carboxylic acid, making it more reactive towards the alcohol.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.comorganic-chemistry.org The use of these reagents allows the reaction to proceed at room temperature and provides high yields of the desired ester. tcichemicals.comorganic-chemistry.org Another class of effective coupling agents are phosphonium (B103445) and uronium salts. tcichemicals.com

More recent advancements have introduced novel coupling reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), which has been shown to be highly effective for esterification, including those involving sterically hindered components. tcichemicals.comrsc.org The procedure is simple and often results in high yields of the desired ester at room temperature. tcichemicals.com Another rapid and mild esterification method uses 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent, which can produce esters in high yields within a minute. nih.gov

Transesterification Strategies for the Synthesis of this compound

Transesterification offers an alternative pathway to this compound, involving the reaction of a different ester of 3,5-dimethoxybenzoic acid (e.g., methyl 3,5-dimethoxybenzoate) with 2-Naphthol. This method can be advantageous when the starting ester is more readily available or when direct esterification proves to be inefficient.

Investigation of Diverse Catalytic Systems (e.g., Metal Oxide Catalysts)

A variety of catalysts can be employed for transesterification, with metal oxides being a subject of significant research interest due to their potential for high activity and reusability. rsc.org Both acidic and basic metal oxides can catalyze the reaction.

Basic Metal Oxides: Catalysts such as calcium oxide (CaO), magnesium oxide (MgO), and lanthanum oxide (La2O3) have demonstrated activity in transesterification reactions. bioline.org.br The basicity of the catalyst is a key factor, with stronger basic sites generally leading to higher activity. bioline.org.br For instance, CaO is an effective and environmentally benign catalyst for transesterification. bioline.org.br

Acidic Metal Oxides: Solid acid catalysts, including sulfated zirconia and tungstated zirconia, are also promising for transesterification. bioline.org.brmdpi.com These catalysts offer advantages in terms of easier separation and reduced corrosion issues compared to liquid acids.

Transition Metal Alkoxides: Certain transition metal alkoxides have been studied as catalysts that can act homogeneously during the reaction and then be heterogeneously separated. researchgate.net Titanium isopropoxide and yttrium isopropoxide have shown high yields in transesterification. researchgate.net

Platinum and Nickel Oxides: Platinum dioxide (PtO2) and a mixture of PtO2 with nickel oxide (NiO) have been reported as highly efficient and environmentally friendly catalysts for transesterification under neutral conditions. rsc.orgrsc.orgresearchgate.net

A study on the transesterification of methyl 3,5-dimethoxybenzoate with ethanol (B145695) using PtO2 as a catalyst showed a 99% yield of the corresponding ethyl ester. researchgate.net This suggests the potential applicability of such catalysts for the synthesis of this compound.

Optimization of Reaction Parameters for Ester Exchange Efficiency

The efficiency of transesterification is highly dependent on several reaction parameters. Optimizing these factors is crucial for maximizing the yield of this compound.

Key parameters that are often optimized include:

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate.

Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions.

Molar Ratio of Reactants: Using an excess of one reactant can shift the equilibrium towards the product side.

Reaction Time: Sufficient time is needed for the reaction to reach completion.

Response surface methodology (RSM) and the Taguchi orthogonal method are statistical techniques that can be employed to systematically optimize these parameters to achieve the highest possible yield. rsc.orgnih.gov

Multi-Step Synthesis from Tailored Precursor Molecules

In cases where the direct coupling of 2-Naphthol and 3,5-Dimethoxybenzoic acid is challenging, a multi-step synthetic approach can be employed. vapourtec.com This strategy involves the synthesis of more reactive precursor molecules that can then be readily converted to the final product.

For instance, 3,5-dimethoxybenzoic acid can be converted to its acid chloride, 3,5-dimethoxybenzoyl chloride. This acyl chloride is highly reactive and will readily react with 2-Naphthol in the presence of a non-nucleophilic base (like pyridine) to form this compound. This is a common and effective method for synthesizing esters from carboxylic acids.

Another multi-step approach could involve the synthesis of 3,5-dimethoxybenzoic acid itself from simpler starting materials, followed by one of the esterification methods described above. For example, 3,5-dihydroxybenzoic acid can be methylated using dimethyl sulfate (B86663) to produce 3,5-dimethoxybenzoic acid, which is then esterified. google.com

Synthesis of the 2-Naphthol Precursor Component

2-Naphthol, also known as β-naphthol, is a crucial aromatic alcohol intermediate in the production of various chemicals, including the target compound. wikipedia.org The traditional and most widely used method for its synthesis involves a two-step process starting from naphthalene (B1677914). wikipedia.orgyoutube.com

The first step is the sulfonation of naphthalene. In this reaction, naphthalene is treated with sulfuric acid at elevated temperatures, typically around 160-165°C. wikipedia.orgyoutube.com This reaction is regioselective, favoring the formation of naphthalene-2-sulfonic acid. youtube.com Following the sulfonation, the resulting sulfonic acid is subjected to alkali fusion. This is achieved by reacting it with molten sodium hydroxide (B78521) at high temperatures (around 300-350°C). wikipedia.orgyoutube.comgoogle.com The process yields sodium 2-naphthoxide, which is then neutralized with an acid, such as hydrochloric acid, to produce 2-naphthol. wikipedia.orgyoutube.com

An alternative, more modern approach to 2-naphthol synthesis is analogous to the cumene (B47948) process. wikipedia.org This method involves the oxidation of an appropriate alkylnaphthalene to a hydroperoxide, followed by acid-catalyzed rearrangement to yield 2-naphthol and a ketone. While this method is also used, the sulfonation route remains a primary industrial process. wikipedia.org

Furthermore, various other synthetic strategies for producing substituted naphthalenes and 2-naphthols have been explored. nih.gov These include electrophilic cyclization of arene-containing propargylic alcohols, which can be performed under mild conditions. nih.gov

Synthesis of the 3,5-Dimethoxybenzoic Acid Component or its Methyl Ester Analogues

The second key precursor is 3,5-dimethoxybenzoic acid or its corresponding methyl ester. A common and efficient method for synthesizing 3,5-dimethoxybenzoic acid starts from 3,5-dihydroxybenzoic acid. chemicalbook.com

The synthesis involves the methylation of the hydroxyl groups of 3,5-dihydroxybenzoic acid. chemicalbook.com This is typically carried out using a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate and a suitable solvent like acetone. chemicalbook.com The reaction mixture is heated to facilitate the methylation process. chemicalbook.com Following the methylation, a hydrolysis step is often employed, using a strong base like sodium hydroxide, to convert any ester byproducts back to the carboxylic acid. chemicalbook.com Finally, acidification with an acid such as hydrochloric acid precipitates the desired 3,5-dimethoxybenzoic acid, which can then be isolated by filtration. chemicalbook.com A high yield of over 98% has been reported for this method. chemicalbook.com

Alternatively, methyl 3,5-dimethoxybenzoate can be synthesized directly. One patented method describes the esterification of 3,5-dimethoxybenzoic acid with absolute ethanol in the presence of concentrated sulfuric acid to produce ethyl 3,5-dimethoxybenzoate. google.com A similar principle applies to the synthesis of the methyl ester. Methyl 3,5-dimethoxybenzoate is a known starting material for the synthesis of other complex molecules, such as 5,7-dimethoxy-4-methylphthalide, an intermediate for mycophenolic acid. scientificlabs.co.ukchemicalbook.com

Post-Esterification Modifications and Functional Group Interconversions (e.g., Regioselective Demethylation of Trimethoxy Precursors)

In some synthetic strategies, the desired this compound may be obtained through modifications of a related precursor. A notable example is the regioselective demethylation of a trimethoxy-substituted precursor.

Research has demonstrated the synthesis of 2-naphthyl, 4'-hydroxy, 3',5'-dimethoxy benzoate (B1203000) from 2-naphthyl, 3',4',5'-trimethoxy benzoate. google.com This transformation involves the selective removal of the methyl group at the 4'-position of the benzene (B151609) ring. The reaction can be carried out using a Lewis acid, such as anhydrous aluminum chloride or aluminum bromide, in a dry solvent like dichloromethane (B109758) or acetonitrile (B52724). google.com The reaction proceeds at room temperature, and after completion, the product is isolated by quenching with dilute acid and subsequent purification. google.com This method highlights the ability to selectively modify the functional groups on the benzoate portion of the molecule after the ester linkage has been formed.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to ester synthesis to develop more environmentally friendly and efficient processes. For the synthesis of this compound, which is a phenolic ester, several green approaches can be considered.

One area of focus is the use of greener catalysts and reaction conditions for the esterification step. Traditional esterification methods often rely on strong, corrosive acids. Greener alternatives include the use of solid acid catalysts, such as dried Dowex H+, which can be easily recovered and reused. nih.gov This approach has been shown to be effective for the esterification of various carboxylic acids and alcohols, including phenols, under relatively mild conditions. nih.gov

Another green strategy is the use of solvent-free or more environmentally benign solvent systems. For instance, a greener Steglich esterification has been developed using acetonitrile as a less hazardous solvent alternative to chlorinated or amide solvents. nih.gov This method has demonstrated comparable rates and yields to traditional systems and simplifies product purification. nih.gov Additionally, solvent-free esterification of phenols using acetic anhydride has been achieved by controlling the temperature, offering a catalyst-free and solvent-free route to phenolic esters. jetir.org

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Naphthyl 3,5 Dimethoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

A ¹H NMR spectrum of 2-Naphthyl 3,5-dimethoxybenzoate (B1226732) would provide critical information. The spectrum would display a series of peaks, where the position of each peak (chemical shift, measured in parts per million or ppm) indicates the electronic environment of the protons.

Expected Chemical Shifts :

Aromatic Protons : The protons on the naphthyl and benzoate (B1203000) rings would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents.

Methoxy (B1213986) Protons : The six protons of the two methoxy groups (-OCH₃) would be expected to produce a sharp singlet peak in the upfield region, likely around 3.8-4.0 ppm.

Coupling Analysis : The splitting pattern of the peaks (singlet, doublet, triplet, etc.), known as spin-spin coupling, would reveal the number of neighboring protons. This would allow for the precise assignment of each proton to its position on the aromatic rings.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Expected Chemical Shifts :

Carbonyl Carbon : The carbon of the ester's carbonyl group (C=O) would be the most downfield signal, typically in the range of 160-170 ppm.

Aromatic Carbons : Carbons within the naphthyl and benzoate rings would appear between 110 and 160 ppm. The carbons bonded to the oxygen atoms of the methoxy groups would be found at the more downfield end of this range.

Methoxy Carbons : The carbons of the methoxy groups would be observed further upfield, generally in the 55-60 ppm region.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments would be instrumental in assembling the molecular puzzle of 2-Naphthyl 3,5-dimethoxybenzoate.

COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons), confirming the arrangement of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, it would show a correlation between the methoxy protons and the carbon atom on the benzoate ring to which the methoxy group is attached. It would also crucially show a correlation between the protons on the naphthyl ring and the carbonyl carbon of the benzoate group, confirming the ester linkage.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the functional groups present.

Key Expected Vibrational Modes :

C=O Stretch : A strong, sharp absorption band characteristic of the ester carbonyl group would be expected around 1720-1740 cm⁻¹.

C-O Stretch : The stretching of the C-O bonds in the ester and ether linkages would likely appear as strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C-H Stretch : Absorption bands for the stretching of C-H bonds on the aromatic rings would be observed above 3000 cm⁻¹.

Aromatic C=C Stretch : Multiple bands of medium to weak intensity for the carbon-carbon stretching within the aromatic rings would be present in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons.

Expected Electronic Transitions :

The extensive conjugated system of the naphthalene (B1677914) and benzoate rings in this compound would lead to strong absorption in the ultraviolet region.

The spectrum would likely show multiple absorption bands corresponding to π→π* transitions. The presence of the chromophoric naphthalene and dimethoxybenzoyl groups would influence the wavelength of maximum absorption (λ_max). The extended conjugation across the entire molecule would likely result in absorption at longer wavelengths compared to the individual components.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with very high precision, which allows for the calculation of its elemental formula.

Precise Molecular Mass : HRMS would provide the exact mass of the molecular ion of this compound, confirming its elemental composition (C₁₉H₁₆O₄).

Fragmentation Analysis : The mass spectrum would also show peaks corresponding to fragments of the molecule. The fragmentation pattern would be a key piece of evidence for the structure. Expected fragmentation would include the cleavage of the ester bond, leading to the formation of ions corresponding to the naphthyl and 3,5-dimethoxybenzoyl moieties.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for the compound this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles, are not publicly available for this specific molecule. Furthermore, an analysis of its intermolecular interactions in the solid state, which would be derived from such a study, cannot be provided.

Single-crystal X-ray diffraction is a powerful analytical technique that provides the most definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of molecular geometry, conformational details, and the intricate network of intermolecular forces that govern the packing of molecules in the crystal lattice. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions, all of which are crucial for understanding the physical and chemical properties of a solid-state material.

While crystallographic data exists for structurally related compounds containing naphthalene and dimethoxybenzoate moieties, these cannot be used to infer the specific solid-state structure and intermolecular interactions of this compound. The substitution pattern on both the naphthyl and benzoate rings, as well as the ester linkage, will uniquely influence the crystal packing and the resulting intermolecular contacts.

Without experimental data from a single-crystal X-ray diffraction analysis of this compound, any discussion of its solid-state structure would be purely speculative. Further experimental research is required to elucidate the definitive crystal structure and intermolecular interactions of this compound.

Computational and Theoretical Investigations of 2 Naphthyl 3,5 Dimethoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are essential for understanding the electronic properties and reactivity of molecules. These methods provide insights into molecular structure, stability, and potential reaction pathways at the atomic level.

Density Functional Theory (DFT) Studies on Ground State Geometry and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is a common approach for optimizing molecular geometries to find the most stable, lowest-energy conformation. nih.govvjst.vn Such studies would determine key structural parameters like bond lengths, bond angles, and dihedral angles for 2-Naphthyl 3,5-dimethoxybenzoate (B1226732), providing a foundational understanding of its three-dimensional shape. Furthermore, DFT calculations yield energetic information, such as the total energy of the molecule, which is crucial for assessing its thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govmalayajournal.org A small energy gap suggests high chemical reactivity and low kinetic stability. malayajournal.org FMO analysis for 2-Naphthyl 3,5-dimethoxybenzoate would identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Recognition Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is used to predict sites for electrophilic and nucleophilic reactions and to understand intermolecular interactions. malayajournal.orgnih.gov The MEP map displays regions of negative potential (typically associated with electronegative atoms, indicating sites prone to electrophilic attack) and positive potential (associated with hydrogen atoms or electron-poor regions, indicating sites for nucleophilic attack). nih.gov For this compound, an MEP map would highlight the electron-rich and electron-deficient areas, offering insights into its intermolecular recognition and reactivity patterns.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov An MD simulation for this compound would involve calculating the trajectory of its atoms, providing a view of its conformational flexibility and dynamic behavior. This approach allows for the exploration of the molecule's conformational landscape, identifying different stable and metastable shapes it can adopt. Such simulations are valuable for understanding how the molecule behaves in different environments, such as in various solvents or interacting with biological macromolecules. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Quantum chemical calculations can be employed to predict various spectroscopic properties of a molecule. For instance, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used in conjunction with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), including the maximum absorption wavelengths (λmax) and oscillator strengths. nih.govvjst.vn These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds like this compound.

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular forces. Understanding these interactions is fundamental to predicting and controlling the physical properties of materials. For this compound, computational methods like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plot analysis are employed to deconstruct and visualize the crystal packing.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal structure. By mapping properties onto this unique molecular surface, a detailed picture of the crystal packing can be obtained. The analysis of related naphthalene-containing crystal structures provides a framework for understanding the expected interactions in this compound.

In analogous structures, such as naphthalene-2,3-diyl bis(3-benzyloxy)benzoate and 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, Hirshfeld surface analysis reveals the prevalence of several key intermolecular contacts. scielo.brresearchgate.netnsf.gov These interactions are crucial for the stability of the crystal lattice. The primary contacts observed in these related compounds are:

C···H/H···C contacts: These interactions are also substantial, often representing a significant portion of the intermolecular contacts. For example, in the same aforementioned compound, these contacts make up 40.3% of the surface. scielo.brnsf.gov

O···H/H···O contacts: These hydrogen bonding interactions, although weaker than conventional hydrogen bonds, play a vital role in directing the molecular assembly. In naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, they contribute 15.7% to the Hirshfeld surface. scielo.brnsf.gov

Below is an interactive data table summarizing the typical contributions of intermolecular contacts in related naphthalene (B1677914) benzoate (B1203000) derivatives, which can be considered indicative of what might be expected for this compound.

| Intermolecular Contact | Percentage Contribution (Example 1) | Percentage Contribution (Example 2) |

| H···H | 42.3% | 34.5% |

| C···H/H···C | 40.3% | 34.1% |

| O···H/H···O | 15.7% | 11.8% |

| C···C | - | 5.5% |

| N···H/H···N | - | 10.4% |

Data is based on analyses of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate scielo.brnsf.gov and 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate researchgate.net.

Non-Covalent Interaction (NCI) plot analysis is a computational technique that allows for the visualization of weak interactions in three-dimensional space. This method is based on the electron density and its derivatives, providing a qualitative understanding of the nature and strength of non-covalent contacts such as hydrogen bonds, van der Waals interactions, and steric clashes.

The NCI plot is generated by plotting the reduced density gradient (RDG) against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This results in distinct isosurfaces that represent different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds): These are typically represented by blue-colored isosurfaces.

Weak, van der Waals interactions: These are generally shown as green-colored isosurfaces.

Strong, repulsive interactions (e.g., steric clashes): These are indicated by red-colored isosurfaces.

While specific NCI plot data for this compound is not available, the analysis of similar aromatic esters would be expected to reveal green isosurfaces corresponding to van der Waals interactions between the aromatic rings and potential weak C-H···O hydrogen bonds represented by bluish-green isosurfaces.

Exploration of Nonlinear Optical (NLO) Properties and Related Photophysical Characteristics

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems and donor-acceptor functionalities often exhibit significant NLO responses. The molecular structure of this compound, with its naphthalene and dimethoxy-substituted benzene (B151609) rings, suggests that it may possess interesting photophysical and NLO properties.

The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. Key parameters include the first hyperpolarizability (β), which is a measure of the second-order NLO response. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic compounds.

Studies on other naphthalene derivatives have shown that the presence of the naphthalene moiety can contribute to enhanced NLO properties. The investigation of NLO properties typically involves the calculation of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be indicative of greater molecular stability, a desirable trait for NLO materials. For instance, a DFT study on 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate revealed a HOMO-LUMO energy gap of 3.17 eV. researchgate.net

While experimental data for this compound is not available, theoretical calculations could provide valuable predictions of its NLO behavior and guide future experimental work in the development of new optical materials.

Chemical Reactivity and Directed Derivatization Pathways of 2 Naphthyl 3,5 Dimethoxybenzoate

Hydrolytic Stability and Mechanistic Degradation Pathways

The ester bond in 2-Naphthyl 3,5-dimethoxybenzoate (B1226732) is susceptible to cleavage under acidic, basic, and enzymatic conditions. The stability of this bond is influenced by both steric and electronic factors arising from the bulky naphthyl group and the electron-donating methoxy (B1213986) groups. numberanalytics.comnumberanalytics.com

Under acidic conditions, the hydrolysis of esters is a reversible process that results in the formation of a carboxylic acid and an alcohol. numberanalytics.comchemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (2-naphthol) regenerates the acid catalyst and yields 3,5-dimethoxybenzoic acid. chemistrysteps.com

The rate of acid-catalyzed hydrolysis is influenced by the steric hindrance around the ester linkage. numberanalytics.comnumberanalytics.com The bulky 2-naphthyl group can sterically hinder the approach of water to the carbonyl carbon, potentially slowing the reaction rate compared to less hindered esters. cdnsciencepub.comnih.govcdnsciencepub.com

Table 1: General Factors Influencing Acid-Catalyzed Ester Hydrolysis

| Factor | Effect on Hydrolysis Rate | Rationale |

| Steric Hindrance | Decreases rate | Bulky groups on either the acyl or alkyl portion of the ester hinder the approach of the nucleophile (water). numberanalytics.comnumberanalytics.com |

| Electronic Effects | Electron-withdrawing groups on the acyl portion increase the rate | They increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. numberanalytics.com |

| Acid Strength | Increases rate | A higher concentration of the acid catalyst accelerates the initial protonation step. rsc.org |

| Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed. nih.gov |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields a carboxylate salt and an alcohol. chemistrysteps.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. The subsequent elimination of the 2-naphthoxide leaving group results in the formation of 3,5-dimethoxybenzoic acid, which is then deprotonated by the base to form the corresponding carboxylate salt. chemistrysteps.com

The rate of base-catalyzed hydrolysis is also subject to steric and electronic effects. numberanalytics.comnumberanalytics.com While the 2-naphthyl group presents steric hindrance, the electron-donating nature of the two methoxy groups on the benzoate (B1203000) ring may slightly decrease the electrophilicity of the carbonyl carbon.

Esterases are a class of enzymes that catalyze the hydrolysis of ester bonds. 2-Naphthyl esters, such as 2-naphthyl acetate, are commonly used as substrates to study the activity and specificity of these enzymes. Research has shown that some esterases exhibit a preference for 2-naphthyl esters over their 1-naphthyl counterparts.

A study on new esterases from an acid mine drainage formation demonstrated the hydrolysis of a structurally similar compound, 3-formylphenyl 3,5-dimethoxybenzoate. csic.es This suggests that the 3,5-dimethoxybenzoate moiety is recognized and cleaved by certain esterases. The enzymatic hydrolysis of 2-Naphthyl 3,5-dimethoxybenzoate would likely proceed through a mechanism involving a catalytic triad (B1167595) (commonly serine, histidine, and aspartate) in the enzyme's active site, leading to the formation of 2-naphthol (B1666908) and 3,5-dimethoxybenzoic acid. The specificity and rate of this enzymatic reaction would depend on the specific esterase used.

Reactions Involving the Methoxy Groups (e.g., Regioselective Demethylation)

The methoxy groups on the benzoate ring are susceptible to cleavage, particularly through regioselective demethylation. A patented process describes the regioselective demethylation of a closely related compound, 2-naphthyl, 3′,4′,5′-trimethoxy benzoate, to 2-naphthyl, 4′-hydroxy, 3′,5′-dimethoxy benzoate. google.com This reaction is achieved using a Lewis acid, such as anhydrous aluminum chloride, in a dry organic solvent like dichloromethane (B109758) at room temperature. google.com

The mechanism involves the coordination of the Lewis acid to the oxygen atom of the methoxy group, making it a better leaving group. The selectivity for the para-methoxy group in the trimethoxy analog suggests that a similar regioselectivity could be anticipated for this compound, potentially leading to the formation of 2-Naphthyl 3-hydroxy-5-methoxybenzoate or 2-Naphthyl 5-hydroxy-3-methoxybenzoate depending on the reaction conditions and the relative reactivity of the two methoxy groups.

Table 2: Regioselective Demethylation of a 2-Naphthyl Trimethoxybenzoate Analog google.com

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

| 2-Naphthyl, 3′,4′,5′-trimethoxy benzoate | Anhydrous Aluminum Chloride | Dichloromethane | Room Temperature | 2-Naphthyl, 4′-hydroxy, 3′,5′-dimethoxy benzoate | 74.6% |

| 2-Naphthyl, 3′,4′,5′-trimethoxy benzoate | Anhydrous Aluminum Bromide | Dichloromethane | 25 °C | 2-Naphthyl, 4′-hydroxy, 3′,5′-dimethoxy benzoate | 34% |

Chemical Transformations at the Naphthyl Moiety

The naphthalene (B1677914) ring system is an electron-rich aromatic moiety that can undergo various electrophilic substitution reactions. smolecule.com The presence of the 3,5-dimethoxybenzoyloxy group at the 2-position will influence the regioselectivity of these reactions.

Investigations into the halogenation of 2-naphthyl benzoate have shown that bromination in glacial acetic acid with an iron catalyst leads to the formation of 1-bromo-2-naphthyl benzoate. This indicates a preferential electrophilic attack at the C1 position, which is ortho to the ester group. It is plausible that other electrophilic substitution reactions, such as nitration and sulfonation, would also favor substitution at the C1 position of the naphthyl ring in this compound.

Electrophilic Aromatic Substitution Reactions on the Dimethoxybenzoate Ring System

The 3,5-dimethoxybenzoate ring is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy groups. These groups are ortho, para-directing. In the case of a 3,5-disubstituted ring, the incoming electrophile would be directed to the positions ortho and para to both methoxy groups, which are the C2, C4, and C6 positions.

Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.com While direct studies on this compound are limited, research on the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) demonstrates the susceptibility of activated benzene (B151609) rings to this reaction. mdpi.com It is conceivable that under appropriate conditions, the dimethoxybenzoate ring of the target compound could undergo acylation, for instance, with an acyl chloride in the presence of a Lewis acid catalyst. masterorganicchemistry.comorganic-chemistry.org The reaction would likely yield a mixture of isomers due to the multiple activated positions on the ring.

Synthesis of Structurally Modified Derivatives for Specific Functional Applications

The strategic modification of the this compound structure is a key avenue for developing novel compounds with tailored properties for specific functional applications. By altering the core molecule through directed chemical reactions, derivatives can be synthesized that exhibit enhanced or entirely new biological or material science functionalities. The primary routes of derivatization focus on reactions involving the methoxy groups on the benzoate ring and the ester linkage itself.

A significant derivatization pathway for related trimethoxybenzoyl esters involves the regioselective demethylation of the methoxy group at the 4-position of the benzene ring. google.com This process is crucial as the introduction of a hydroxyl group (-OH) not only alters the electronic and solubility properties of the molecule but also provides a reactive handle for further functionalization. This transformation can be effectively achieved using Lewis acids as catalysts. For instance, the synthesis of 2-naphthyl, 4′-hydroxy, 3′,5′-dimethoxy benzoate has been demonstrated starting from its trimethoxy precursor, 2-naphthyl, 3′,4′,5′-trimethoxy benzoate. google.com The use of anhydrous aluminum chloride in a dry dichloromethane solvent at room temperature provides a high yield of the demethylated product. google.com

The table below details the reaction conditions for this specific demethylation, which serves as a model for modifying this compound analogs.

Table 1: Synthesis of a Hydroxylated Derivative via Demethylation google.com

| Starting Material | Reagent | Solvent | Reaction Time | Product | Yield |

|---|---|---|---|---|---|

| 2-Naphthyl, 3′,4′,5′-trimethoxy benzoate | Anhydrous aluminum chloride | Dichloromethane | 30 minutes | 2-Naphthyl, 4′-hydroxy, 3′,5′-dimethoxy benzoate | 74.6% |

| 2-Naphthyl, 3′,4′,5′-trimethoxy benzoate | Anhydrous aluminum bromide | Dichloromethane | 50 minutes | 2-Naphthyl, 4′-hydroxy, 3′,5′-dimethoxy benzoate | 34.0% |

The introduction of a hydroxyl group opens pathways to derivatives with potential applications in medicine and material science. Benzoate derivatives, particularly those with hydroxyl groups, have been investigated for their neuroprotective properties. google.com Studies on related compounds have shown that certain dihydroxybenzoate derivatives exhibit activity similar to nerve growth factor (NGF), suggesting their potential use in therapies for neurodegenerative diseases like Alzheimer's. google.com The newly synthesized hydroxyl group on the benzoate ring could serve as a point for further derivatization to optimize such activity.

Furthermore, the dimethoxy-substituted aryl moiety is a structural feature found in compounds designed to act as multidrug resistance (MDR) reversers in cancer chemotherapy. nih.gov Synthesizing amide isosteres by replacing the ester linkage of this compound could yield derivatives that modulate the activity of efflux pumps like P-glycoprotein (P-gp), potentially re-sensitizing resistant cancer cells to treatment. nih.gov Other related gallic acid derivatives, such as Methyl 3-hydroxy-4,5-dimethoxybenzoate, have demonstrated antimicrobial and antioxidant activities, indicating another potential functional application for modified versions of the parent compound. medchemexpress.com

The table below summarizes potential derivatives of this compound and their targeted applications based on findings from structurally related compounds.

Table 2: Potential Derivatives and Their Targeted Functional Applications

| Derivative Type | Synthetic Strategy | Potential Functional Application | Structural Analogy Source |

|---|---|---|---|

| Hydroxylated Benzoates | Regioselective demethylation | Neuroprotective agents | google.com |

| Amide Derivatives | Ester-to-amide conversion | Multidrug resistance reversal in cancer | nih.gov |

| Glycosylated Derivatives | Etherification of a hydroxylated intermediate | Natural product analogs | medchemexpress.com |

| Further Esterified Derivatives | Acylation of a hydroxylated intermediate | Modulation of biological activity | gla.ac.uk |

These derivatization pathways highlight the versatility of this compound as a scaffold for chemical synthesis. The ability to introduce new functional groups through controlled reactions allows for the systematic exploration of structure-activity relationships and the development of novel molecules for specific, high-value applications.

Biological Interactions and Mechanistic Studies of 2 Naphthyl 3,5 Dimethoxybenzoate in Vitro

In Vitro Substrate Specificity and Kinetic Analysis with Biocatalysts (e.g., Esterases)

The ester linkage in 2-Naphthyl 3,5-dimethoxybenzoate (B1226732) makes it a candidate for interaction with hydrolases, particularly esterases, which catalyze the cleavage of ester bonds. The substrate specificity of esterases is often broad, allowing them to act on a variety of compounds. nih.gov The efficiency of such enzymes is determined by kinetic parameters, including the Michaelis constant (K_m) and the catalytic rate (k_cat), which quantify the enzyme's affinity for the substrate and its turnover rate, respectively.

Studies on analogues, such as other benzoate (B1203000) esters, reveal how substitutions on the aromatic rings influence enzymatic activity. For instance, research on plant-derived GH3 enzymes, which are part of the firefly luciferase superfamily, shows a preference for 4-substituted benzoates over 2-substituted ones. nih.gov Kinetic analyses of these enzymes with various benzoate substrates demonstrate a range of affinities and catalytic efficiencies, highlighting the sensitivity of biocatalysts to the precise structure of their substrates. nih.gov While direct kinetic data for 2-Naphthyl 3,5-dimethoxybenzoate is not extensively documented in the reviewed literature, the principles of enzymatic hydrolysis of esters are well-established, providing a framework for predicting its interaction with esterases. The hydrolysis reaction would yield 2-naphthol (B1666908) and 3,5-dimethoxybenzoic acid.

Investigation of Molecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

Beyond catalytic hydrolysis, this compound can engage in non-covalent interactions with a variety of biological macromolecules. These interactions are fundamental to many biological processes and are often the basis for the pharmacological or toxicological effects of small molecules. The binding of a ligand to a protein can modulate the protein's function, for example, by inhibiting its enzymatic activity or by stabilizing a particular conformation.

Analogues of this compound have been studied for their interactions with key cellular proteins. For instance, derivatives of the structurally related 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline have been shown to bind to transporter proteins like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are involved in multidrug resistance. tandfonline.com These studies indicate that the dimethoxy-substituted aromatic moiety is crucial for binding to these transporters. tandfonline.com Similarly, a derivative of cleistanthin (B1228834) A, which incorporates a 3,5-dimethoxybenzoate group, has been identified as an inhibitor of vacuolar ATPase (V-ATPase), a proton pump essential for lysosomal acidification. researchgate.netresearchgate.net This interaction highlights the potential for the 3,5-dimethoxybenzoate motif to guide molecules to specific protein targets.

Mechanistic Insights into Cellular Pathway Modulation (e.g., In Vitro Cell-Death Pathway Induction by Analogues)

The interactions of small molecules with cellular macromolecules can trigger cascades of events that modulate cellular pathways, including those leading to cell death (apoptosis). nih.gov In vitro assays are critical for identifying such effects and elucidating the underlying mechanisms. nih.gov

Research on analogues of this compound provides significant insights. A notable example is ECDD-S27, a derivative of cleistanthin A esterified with 3,5-dimethoxybenzoic acid. researchgate.netresearchgate.net This compound was found to be a potent inhibitor of autophagy, a cellular degradation process. researchgate.net Mechanistic studies revealed that ECDD-S27 targets and inhibits V-ATPase, leading to a loss of lysosomal acidification and thereby blocking the fusion of autophagosomes with lysosomes. researchgate.netresearchgate.net This disruption of the autophagy pathway ultimately restricts the survival of cancer cells, demonstrating a clear link from a specific molecular interaction to the modulation of a critical cellular pathway. researchgate.net

Furthermore, studies on other complex molecules containing dimethoxy-aryl esters have shown induction of apoptosis through the activation of caspases 3/7 and inhibition of enzymes like topoisomerase I, which are crucial for DNA replication and repair. nih.gov These findings suggest that the 3,5-dimethoxybenzoate moiety can be a component of larger molecules that intervene in cell survival and death pathways.

Structure-Activity Relationship (SAR) Elucidation for Biological Mechanism Attribution

Structure-activity relationship (SAR) studies are essential for understanding which chemical features of a molecule are responsible for its biological activity. By systematically modifying a lead compound's structure and observing the effects on its activity, researchers can pinpoint the key pharmacophores.

For benzoic acid derivatives, SAR studies have revealed important trends. For example, in the context of antifeedant activity against the pine weevil Hylobius abietis, esters of 3,5-dimethoxybenzoic acid were found to be among the most active compounds. researchgate.net This highlights the importance of the substitution pattern on the benzoic acid ring for specific biological interactions. The research identified that the positions of substituents and the nature of the functional groups on the aromatic ring are critical for activity. researchgate.net

In the development of inhibitors for multidrug resistance proteins, SAR studies on tetrahydroisoquinoline derivatives showed that the 6,7-dimethoxy substitution was essential for inhibiting both P-gp and BCRP, while modifications to the amide-linked aryl group could alter the selectivity between these two transporters. tandfonline.com This demonstrates how different parts of a molecule can contribute to potency and selectivity. A patent for a process of regioselective demethylation of phenolic ethers also notes its utility in generating analogues for QSAR studies. google.com These principles are directly applicable to understanding the biological role of the distinct structural components of this compound—the 2-naphthyl group and the 3,5-dimethoxybenzoyl group.

Computational Approaches for Understanding Binding Modes and Interaction Mechanisms

Computational methods provide powerful tools for visualizing and understanding molecular interactions that are often difficult to study experimentally. Techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) offer detailed insights into the binding of ligands to their targets.

Molecular Docking Studies with Target Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. biomedpharmajournal.orgnih.gov This method calculates the binding affinity and scores different poses based on intermolecular interactions like hydrogen bonds and van der Waals forces. biomedpharmajournal.org

For analogues of this compound, docking studies have been instrumental. The autophagy inhibitor ECDD-S27, which contains the 3,5-dimethoxybenzoate moiety, was predicted through molecular docking to potentially target V-ATPase. researchgate.net In another study, new sesquiterpene-aryl ester derivatives were synthesized, and docking simulations were used to propose a binding mode for the most promising compound within the topoisomerase I-DNA complex. nih.gov These computational predictions are crucial for generating hypotheses about a compound's mechanism of action, which can then be tested experimentally. The general process involves preparing the 3D structures of both the ligand and the target receptor, often obtained from databases like the Protein Data Bank (PDB), and then using software to explore the possible binding conformations. ekb.egnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzyme-Substrate Complexes

For studying enzymatic reactions that involve the formation and breaking of covalent bonds, hybrid QM/MM methods have become a method of choice. wordpress.comusc.edu These approaches treat the chemically active region of the enzyme-substrate complex (e.g., the substrate and key active site residues) with high-accuracy quantum mechanics (QM), while the surrounding protein and solvent environment are described by a more computationally efficient molecular mechanics (MM) force field. mdpi.comnih.gov

This method allows for the detailed investigation of reaction mechanisms, transition states, and the electronic aspects of substrate activation. researchgate.net For example, QM/MM molecular dynamics simulations can be used to calculate the Gibbs energy profiles of reaction steps and analyze changes in electron density, such as by using the Laplacian of electron density to visualize electrophilic sites on a substrate's carbonyl carbon. mdpi.comresearchgate.net While specific QM/MM studies on this compound were not found in the search results, the methodology is well-suited to investigate its hydrolysis by an esterase. Such a study would define the QM region to include the ester group of the substrate and the catalytic residues of the enzyme (e.g., the catalytic triad (B1167595) in a serine hydrolase) to model the acylation and deacylation steps of the catalytic cycle. researchgate.net

Applications of 2 Naphthyl 3,5 Dimethoxybenzoate in Advanced Materials Science

Integration into Polymeric and Macromolecular Systems

The ability to incorporate specific chemical functionalities into polymers is a cornerstone of modern materials science. 2-Naphthyl 3,5-dimethoxybenzoate (B1226732) and its related structures serve as building blocks for creating polymers with tailored properties.

As a Monomer or Co-monomer in Controlled Polymerization

Controlled polymerization techniques are essential for synthesizing polymers with well-defined architectures and functionalities. nih.gov These methods, which include ring-opening polymerization (ROP) and reversible deactivation radical polymerization (RDRP), allow for precise control over molecular weight and structure. mdpi.comnih.gov The ester group in 2-Naphthyl 3,5-dimethoxybenzoate suggests its potential as a monomer in polymerization reactions like transesterification, a process used to create polyesters. rsc.org For instance, research on the transesterification of methyl 3,5-dimethoxybenzoate has demonstrated the feasibility of such reactions. rsc.org

The development of advanced polymer materials often relies on the incorporation of functional monomers. mdpi.com Metal-organic frameworks (MOFs) have been explored as "nanoflasks" for conducting controlled polymerizations, demonstrating that metal sites within these frameworks can initiate reactions like the ring-opening polymerization of lactones. rsc.org This highlights a potential pathway for polymerizing ester-containing monomers.

Functionalization of Polymer Backbones (e.g., as Cellulose (B213188) Ester Analogues)

Post-polymerization functionalization allows for the modification of a polymer's properties by attaching specific molecules to its backbone. researchgate.net This is a versatile strategy for creating materials with new capabilities. chemrxiv.org Given its ester structure, this compound can be conceptually compared to cellulose esters, where the hydroxyl groups of cellulose are modified. The functionalization of cellulose surfaces is a well-established field, often involving reactions with carboxylic acids or their derivatives to attach various groups. mdpi.com

The synthesis of polymers with pendant functional groups is a key area of research. For example, methods have been developed for the direct modification of the aromatic backbone of conjugated polymers after they have been formed. researchgate.net This is achieved through reactions like nucleophilic aromatic substitution on fluorinated co-monomers. researchgate.net While not a direct use of this compound, this illustrates the type of strategy where a molecule with its characteristics could be attached to a pre-existing polymer chain to impart specific optical or electronic properties.

Optoelectronic Materials and Device Architectures

The aromatic and electron-rich nature of this compound and its derivatives makes them promising candidates for applications in optoelectronics, where the interaction of materials with light is harnessed for technological purposes.

Luminescence and Phosphorescence Properties of Derivatives

Derivatives of this compound have been shown to exhibit significant luminescence, particularly phosphorescence. nsf.gov In one study, a series of 3,5-dimethoxybenzoyl dyes were synthesized with different aromatic groups, including naphthyl, to modulate their luminescence properties. nsf.gov These materials generate charge separation, which can lead to both fluorescence and phosphorescence. nsf.gov

The phosphorescence of these dyes is particularly noteworthy because it occurs without the need for heavy atoms, which are often required to enhance this property. nsf.gov The phosphorescence lifetimes of these materials can be exceptionally long, reaching into the hundreds of milliseconds. nsf.gov Some derivatives have been shown to have phosphorescence that is twice as strong as their fluorescence. nsf.gov The photophysical properties of such compounds are highly dependent on their molecular structure. nih.gov

Table 1: Photophysical Properties of a Naphthyl-containing 3,5-dimethoxybenzoyl Derivative

| Property | Value |

|---|---|

| Phosphorescence Lifetimes | 100-400 ms (B15284909) nsf.gov |

| Emission Type | Fluorescence and Phosphorescence nsf.gov |

Development as Oxygen Sensing Materials

The strong and long-lived phosphorescence of this compound derivatives is highly sensitive to the presence of oxygen, making them excellent candidates for oxygen sensing materials. nsf.gov Phosphorescence is quenched by oxygen, so the intensity of the light emitted decreases as the concentration of oxygen increases. mdpi.com This allows for the quantification of oxygen levels. nsf.gov

Materials based on these dyes can be used for ratiometric oxygen sensing, where the ratio of the oxygen-sensitive phosphorescence to the oxygen-insensitive fluorescence is measured. nsf.gov This provides a built-in reference signal, improving the accuracy of the sensor. The ultra-long phosphorescence lifetimes of these materials make them particularly suitable for detecting trace amounts of oxygen in industrial applications or in hypoxic environments like tumors. nsf.gov When embedded in polymer matrices like polylactide, these dyes show strong phosphorescence and maintain their high sensitivity to oxygen. nsf.gov

Precursor in Non-Linear Optical (NLO) Material Development

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. nih.gov They are crucial for applications like optical switching and data processing. nih.govnih.gov Organic materials with large π-conjugated systems are widely studied for their NLO properties. nih.govresearchgate.net

The structure of this compound, with its extended aromatic system, makes it a potential precursor for the synthesis of NLO materials. The development of third-order NLO materials often involves creating molecules with specific donor-acceptor characteristics to enhance their nonlinear response. nih.gov While direct studies on the NLO properties of this compound are not prominent, related structures are of interest. For example, research into sulfur-rich molecules and Schiff-base metal complexes highlights the ongoing search for new molecular NLO materials. researchgate.netillinois.edu The key is to design molecules where the electronic properties can be tuned to maximize the desired nonlinear optical effects. nih.gov

Supramolecular Assembly and Self-Organizing Systems

The design of molecules capable of spontaneous and predictable self-assembly into larger, ordered structures is a cornerstone of supramolecular chemistry. This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic interactions. Molecules containing aromatic rings, like the naphthalene (B1677914) and benzoate (B1203000) groups in the subject compound, are often investigated for their potential to engage in π-π stacking interactions, which can direct the formation of well-defined supramolecular architectures.

However, a detailed search of scientific literature did not yield any studies specifically investigating the role of this compound in supramolecular assembly or self-organizing systems. While research exists on the self-assembly of other naphthalene derivatives and benzoate esters, there is no available data to suggest that this compound has been utilized to create specific supramolecular structures or that its self-organizing behavior has been characterized. Therefore, no research findings or data tables on its specific supramolecular properties can be presented.

Future Research Directions and Emerging Academic Trends

Design and Implementation of Highly Selective and Efficient Synthetic Methodologies

The synthesis of aromatic esters, while a foundational reaction in organic chemistry, is continually being refined. Future research on 2-Naphthyl 3,5-dimethoxybenzoate (B1226732) would likely focus on moving beyond traditional esterification methods towards more sophisticated and sustainable approaches. The core challenge lies in developing methodologies that offer high yields and selectivity while minimizing waste and energy consumption, in line with the principles of green chemistry.

Key areas of exploration would include:

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate the esterification of 2-naphthol (B1666908) with 3,5-dimethoxybenzoic acid could drastically reduce reaction times and potentially increase yields compared to conventional heating methods.

Flow Chemistry: Implementing the synthesis in a continuous flow system could offer superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher consistency, safety, and scalability.

Solvent-Free Reactions: Developing solid-state or solvent-free reaction conditions, potentially using a recyclable solid acid catalyst, would align with green chemistry goals by eliminating the need for hazardous organic solvents.

Novel Reaction Pathways: Exploring unconventional synthetic routes, such as palladium-catalyzed "ester dance" reactions, could uncover new ways to form or isomerize aromatic esters, potentially offering unique selectivity.

These modern synthetic strategies represent a shift from traditional batch chemistry to more controlled, efficient, and environmentally benign processes.

Discovery of Novel Catalytic Systems for Complex Transformations

Catalysis is at the heart of modern organic synthesis. For 2-Naphthyl 3,5-dimethoxybenzoate, future research will undoubtedly focus on discovering and optimizing catalytic systems that can efficiently mediate its formation. The ideal catalyst would be active under mild conditions, reusable, and derived from earth-abundant materials.

Emerging catalytic trends applicable to this compound include:

Biocatalysis: The use of enzymes, such as lipases, for esterification offers remarkable selectivity and operates under mild, aqueous conditions. Research could identify or engineer an enzyme capable of efficiently coupling the sterically demanding 2-naphthol and 3,5-dimethoxybenzoic acid moieties.

Organocatalysis: Small organic molecules can be used to catalyze esterification reactions, avoiding the use of potentially toxic or expensive metals.

Heterogeneous Catalysis: Solid acid catalysts, such as sulfonic acid-functionalized silica (B1680970) (SiO₂-SO₃H), offer the advantage of easy separation from the reaction mixture and potential for recycling, making the process more economical and sustainable.

Earth-Abundant Metal Catalysis: Investigating catalysts based on inexpensive and readily available alkali metals, like potassium carbonate, for the transesterification of aryl esters presents a cost-effective and environmentally friendly alternative to precious metal catalysts.

The following table outlines a hypothetical comparison of potential catalytic systems for the synthesis of this compound, based on general principles of catalysis.

| Catalytic System | Potential Advantages | Hypothetical Reaction Time | Hypothetical Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|

| Enzyme (e.g., Lipase) | High selectivity, mild conditions, green solvent (water) | 24-48 hours | 30-50 | 85-95 |

| Solid Acid (SiO₂-SO₃H) | Recyclable, easy separation, solvent-free potential | 5-10 hours | 100-120 | 90-98 |

| Palladium-based | High efficiency, potential for novel transformations | 2-6 hours | 80-100 | >95 |

| Organocatalyst | Metal-free, mild conditions | 12-24 hours | 25-60 | 80-90 |

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Chemical Process Monitoring

Understanding reaction kinetics and mechanisms is crucial for process optimization. The development of advanced analytical techniques allows for the real-time, in-situ monitoring of chemical reactions, providing a wealth of data that was previously inaccessible.

For the synthesis of this compound, future research could employ:

In-line Infrared and Raman Spectroscopy: Vibrational spectroscopy techniques like FT-IR and Raman can monitor the concentration of reactants and products in real-time by tracking characteristic vibrational bands, offering a non-invasive window into the reaction progress.

Process Mass Spectrometry: On-line mass spectrometry can directly sample the reaction mixture to provide detailed information on the concentration of all components, including intermediates and byproducts.

Dynamic Imaging: Infrared imaging techniques can provide both chemical and spatial information, allowing researchers to study the kinetics of a reaction on a microscopic scale, which is particularly useful for heterogeneous catalytic systems.

Photonic Spin Hall Effect: This advanced optical technique offers ultrasensitive and real-time detection of changes in a solution's properties, such as chirality, which could be adapted to monitor reaction rates with high precision.

These process analytical technologies (PAT) are transforming chemical synthesis from a practice of endpoint analysis to one of continuous monitoring and control.

Development of Integrated Multi-Scale Computational Models for Comprehensive Property Prediction

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental research. For a novel compound like this compound, computational modeling can provide crucial insights before significant resources are invested in its synthesis and characterization.

Future research in this area would focus on:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT), researchers can predict the molecule's three-dimensional structure, electronic properties (such as HOMO/LUMO energies), and spectroscopic signatures (IR, NMR).

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of the material, such as its behavior in different solvents, its thermal properties, and its potential to form ordered structures like liquid crystals.

Multiscale Modeling: An integrated approach, known as multiscale modeling, combines high-accuracy quantum mechanical methods for the reactive center with more efficient classical mechanics (MM) or continuum models for the surrounding environment (e.g., solvent). This allows for the accurate prediction of properties and behaviors in complex, real-world systems.

The table below presents a set of hypothetical properties for this compound that could be predicted using such computational models.

| Predicted Property | Hypothetical Value | Computational Method |

|---|---|---|

| Melting Point | 135-145 °C | Molecular Dynamics (MD) Simulation |

| Dipole Moment | 2.5 - 3.5 D | Density Functional Theory (DFT) |

| HOMO Energy | -6.2 eV | DFT |

| LUMO Energy | -1.8 eV | DFT |

| Solubility Parameter | ~10.5 (cal/cm³)^½ | MD Simulation |

Deeper Exploration of Molecular Mechanisms in Biological Systems

The structural components of this compound suggest a potential for biological activity. The naphthyl group is a common feature in pharmacologically active compounds, often enhancing lipophilicity and facilitating passage through biological membranes. Similarly, substituted benzoates, including dimethoxy derivatives, are known to possess a range of biological effects.

Future research should explore:

Antimicrobial and Antifungal Activity: Azo compounds containing a 2-naphthol moiety have demonstrated significant antibacterial properties, suggesting that this compound could be a target for antimicrobial drug discovery.

Anticancer Potential: The naphthyl ring is a key pharmacophore in many antitumor agents. Furthermore, resorcinolic lipids with a 3,5-dimethoxybenzoyl structure have been investigated as selective chemotherapeutic adjuvants that interact with DNA. This suggests that this compound could be evaluated for its anticancer activity and its mechanism of action, such as DNA binding or enzyme inhibition.

Anticonvulsant Activity: Oxime esters derived from 1-(2-naphthyl)ethanone have shown potent anticonvulsant effects, indicating that the naphthyl moiety may have activity in the central nervous system.

Enzyme Inhibition: The ester linkage is susceptible to hydrolysis by esterase enzymes. The compound could be designed as a pro-drug that releases 2-naphthol and 3,5-dimethoxybenzoic acid upon enzymatic cleavage, or it could act as an inhibitor of specific esterases.

Exploring these possibilities would involve in-vitro screening against various cell lines and microbial strains, followed by in-vivo studies to understand the compound's pharmacological profile.

Expansion into Next-Generation Functional Materials and Sustainable Technologies

The rigid, aromatic nature of this compound makes it an attractive building block for advanced functional materials. Aromatic esters are already under investigation for a variety of high-performance applications.

Promising research directions include:

Liquid Crystals: The elongated, rigid structure of the molecule is characteristic of mesogens, the fundamental units of liquid crystals. Modifications to the structure could lead to novel materials for display technologies.

Organic Electronics: The conjugated pi-systems of the aromatic rings suggest potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in organic photovoltaics. Naphthyl derivatives have been used in aggregation-induced emission (AIE) probes, highlighting their photophysical potential.

High-Performance Polymers: The compound could be functionalized and used as a monomer for the synthesis of novel aromatic polyesters. Such polymers could exhibit high thermal stability, mechanical strength, and potentially liquid crystalline properties, making them suitable for demanding engineering applications.

Sustainable Materials: If the precursors (2-naphthol and 3,5-dimethoxybenzoic acid) can be derived from renewable feedstocks like lignin, polymers based on this compound could contribute to the development of bio-based plastics, replacing petroleum-derived materials like PET.

A hypothetical comparison of a polymer derived from this compound with existing polyesters is shown below.

| Polymer | Monomer Origin | Hypothetical Glass Transition Temp. (Tg) | Key Potential Properties |

|---|---|---|---|

| Polyethylene terephthalate (B1205515) (PET) | Petroleum-based | ~70 °C | Clarity, good barrier properties |

| Poly(ethylene 2,5-furanoate) (PEF) | Bio-based | ~85 °C | Superior barrier properties to PET, renewable |

| Poly(this compound derivative) | Potentially Bio-based | >150 °C | High thermal stability, potential liquid crystallinity |

Q & A

Basic Research Questions

Q. How can the synthesis of 2-naphthyl 3,5-dimethoxybenzoate be optimized for high yield?